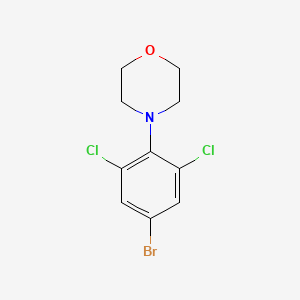
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反応の分析
反応の種類: 1-(3-アミノピリジン-2-イル)-1H-イミダゾール-4-カルボン酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アミノ基を酸化してニトロ誘導体を生成できます。
還元: エステル基を対応するアルコールに還元できます。
置換: アミノ基は求核置換反応に参加して、さまざまな誘導体を生成できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬。
置換: 塩基性または酸性条件下で、ハロアルカンやアシルクロリドなどの試薬。
主要な生成物: これらの反応から生成される主要な生成物には、ニトロ誘導体、アルコール、および置換されたイミダゾール-ピリジン化合物などがあります .
4. 科学研究における用途
1-(3-アミノピリジン-2-イル)-1H-イミダゾール-4-カルボン酸メチルは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成における中間体として使用されます。
生物学: 抗菌性や抗がん特性を持つ生物活性分子としての可能性について調査されています。
医学: 特に酵素阻害剤や受容体モジュレーターの設計における創薬における潜在的な用途について探求されています。
科学的研究の応用
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
1-(3-アミノピリジン-2-イル)-1H-イミダゾール-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。アミノ基は生物学的マクロ分子と水素結合を形成でき、イミダゾール環は酵素活性部位の金属イオンと配位できます。 これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
- N-(ピリジン-2-イル)アミド
- 3-ブロモイミダゾ[1,2-a]ピリジン
- イミダゾ[1,2-a]ピリジン-3-イル酢酸
比較: 1-(3-アミノピリジン-2-イル)-1H-イミダゾール-4-カルボン酸メチルは、アミノ基とカルボン酸エステルの両方が存在するため、多様な化学修飾が可能であるという点でユニークです。 類似の化合物と比較して、反応性と安定性のバランスが取れており、合成化学において貴重な中間体となっています .
類似化合物との比較
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Comparison: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which allows for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
methyl 1-(3-aminopyridin-2-yl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-5-14(6-13-8)9-7(11)3-2-4-12-9/h2-6H,11H2,1H3 |
InChIキー |
YASSYEBIZALWCG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C=N1)C2=C(C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)
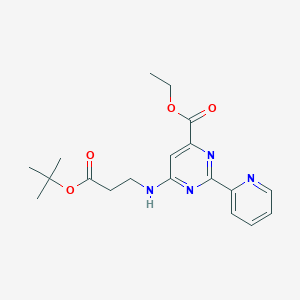
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
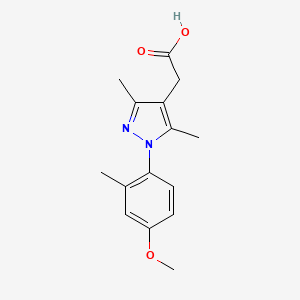
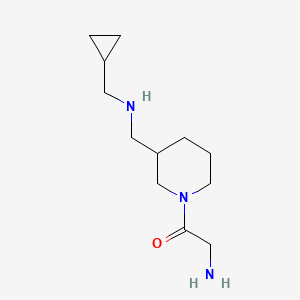


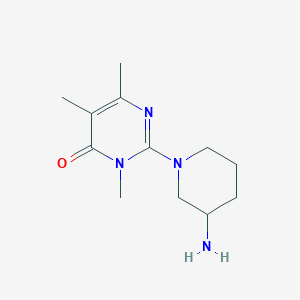

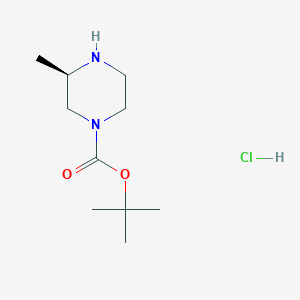
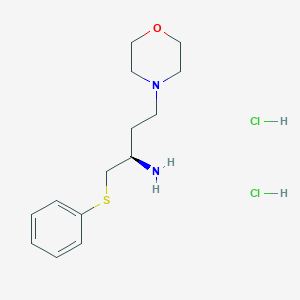
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
